

Biological activity of 3-Chloro-4-fluorobenzamide derivatives

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Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzamide

CAS No.: 701-43-9

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Medicinal Chemistry & Structure-Activity Relationship (SAR)

The **3-chloro-4-fluorobenzamide** moiety is rarely a "passenger" group; it often dictates the binding orientation of the molecule.^[1]

- **Metabolic Blockade:** The C4-Fluorine atom prevents para-hydroxylation, a common metabolic clearance pathway for phenyl rings.^[1] This extends the half-life () of derivatives in vivo.
- **Electronic Tuning:** The inductive effects of Cl () and F () reduce electron density on the aromatic ring, increasing the acidity of the amide proton (in secondary amides). This strengthens hydrogen bond donor capability to receptor carbonyls.^[2]

- Lipophilicity: The 3-Cl substituent significantly increases $\log P$, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active derivatives like Tonabersat.[1]

Table 1: Physicochemical Properties of the Core Scaffold

Property	Value / Effect	Significance in Drug Design
Molecular Weight	~173.57 Da (Fragment)	Low MW allows for fragment-based drug design (FBDD).[1]
Hammett Constant (σ)	High electron withdrawal	Increases amide H-bond donor strength.[1]
Metabolic Stability	High (C4-F block)	Reduces clearance; increases oral bioavailability.[1]
Lipophilicity ($\log P$)	+0.71 (Cl), +0.14 (F)	Enhances membrane permeability and BBB transport.[2]

Therapeutic Case Studies

Case Study A: Tonabersat (Neurology & Migraine)

Compound: **cis-N-(6-acetyl-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-3-chloro-4-fluorobenzamide**. [1][3][4] Mechanism of Action: Tonabersat is a first-in-class Gap Junction Modulator. [1] It specifically binds to a unique stereoselective site on connexin hemichannels (likely Cx43). [2] By inhibiting gap junction communication between neurons and glial cells, it suppresses Cortical Spreading Depression (CSD), the physiological wave associated with migraine aura and seizures. [2]

Case Study B: NLX-204 (Depression & CNS)

Compound: **(3-Chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone**. [1][5] Mechanism of Action: This derivative utilizes the 3-chloro-4-fluorobenzoyl core to position a piperidine pharmacophore. [1] It acts as a

highly selective, biased agonist of the 5-HT_{1A} receptor. The benzamide core provides the necessary hydrophobic anchor to stabilize the receptor in a conformation that preferentially activates ERK1/2 phosphorylation pathways over G-protein signaling, resulting in potent antidepressant effects with fewer side effects.

Case Study C: Antiviral Activity (BVDV)

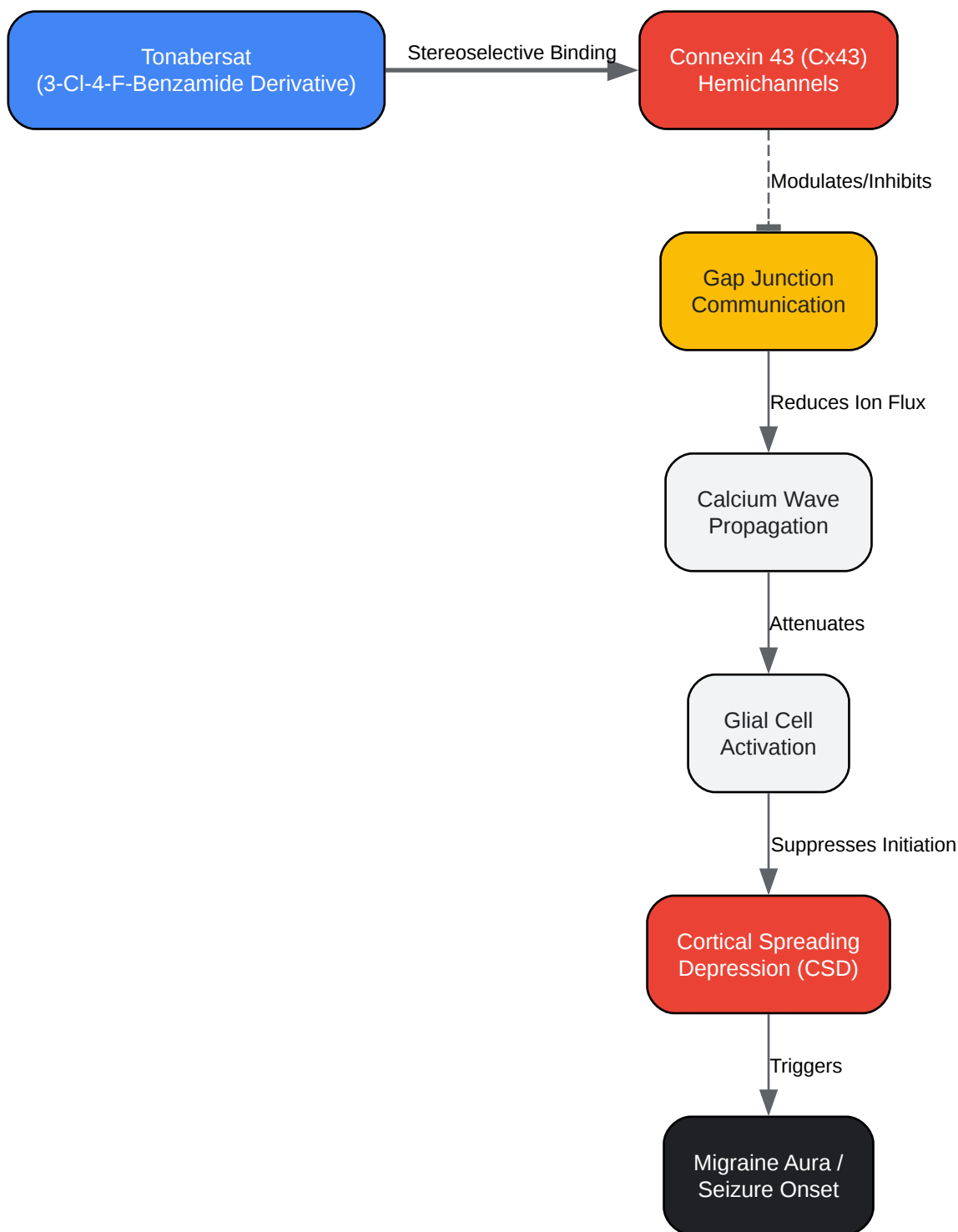
Target: Bovine Viral Diarrhea Virus (BVDV) Envelope Protein E2.[2][6] Activity: Free **3-chloro-4-fluorobenzamide** and its simple derivatives have shown micromolar inhibition of BVDV.[1]

Mechanism: Molecular dynamics simulations reveal that the scaffold binds to the E2 protein interface (Domains I/II), interacting with residues Ser57, Thr60, and Arg154.[2][7] The 3-Cl atom is crucial for displacing water and locking the ligand into a hydrophobic cleft.

Visualizations of Mechanisms

Diagram 1: Tonabersat Mechanism of Action (Gap Junction Modulation)

This diagram illustrates how the **3-chloro-4-fluorobenzamide** derivative Tonabersat inhibits Cortical Spreading Depression (CSD) by modulating Connexin 43 gap junctions.[1]

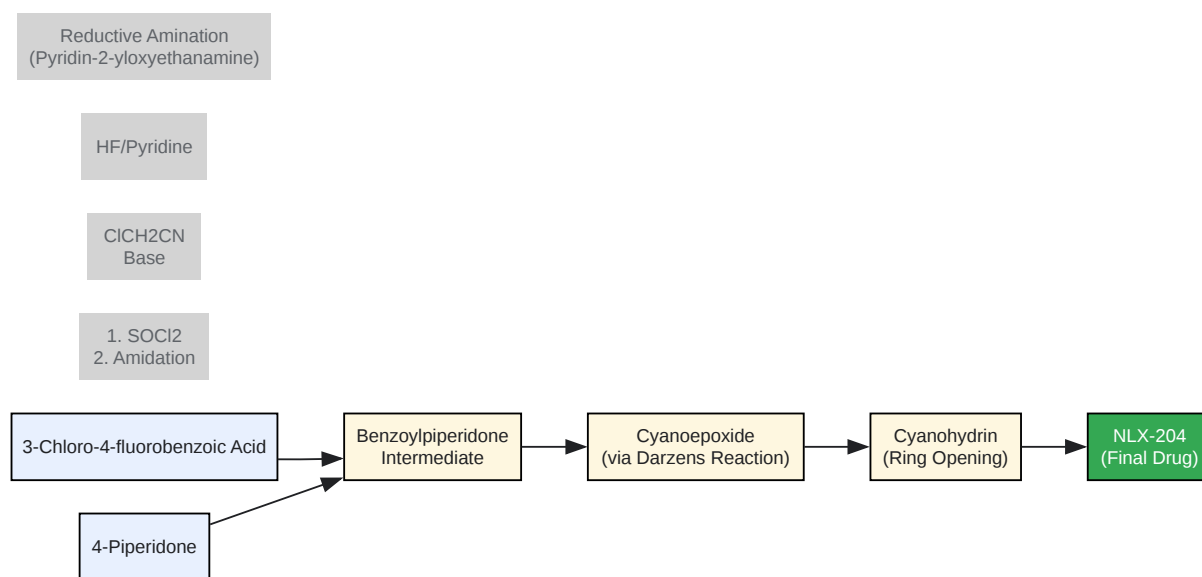


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Caption: Tonabersat binds Cx43 hemichannels, inhibiting gap junction communication and blocking CSD propagation.[2]

Diagram 2: Synthesis of NLX-204 (Benzamide Formation)

A representative workflow showing the utility of 3-chloro-4-fluorobenzoic acid as a starting material for complex CNS drugs.[1]



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Caption: Synthetic route for NLX-204, highlighting the 3-chloro-4-fluorobenzoic acid core introduction.

Experimental Protocols

General Synthesis of 3-Chloro-4-fluorobenzamide Derivatives

Objective: To couple 3-chloro-4-fluorobenzoic acid with a secondary amine (e.g., a piperidine or aniline derivative).[1]

Reagents:

- 3-Chloro-4-fluorobenzoic acid (1.0 equiv)[1]
- Amine coupling partner (1.1 equiv)[1][2]
- HATU (1.2 equiv) or EDCI/HOBt[1][2]
- DIPEA (Diisopropylethylamine) (2.0 equiv)[1][2]
- DMF (Dimethylformamide) or DCM (Dichloromethane)[1][2]

Protocol:

- Activation: Dissolve 3-chloro-4-fluorobenzoic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA and HATU. Stir at room temperature for 15 minutes to generate the activated ester.
- Coupling: Add the amine partner dropwise to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS.[1][2]
- Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.[2]
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel).

In Vitro Assay: Gap Junction Inhibition (Tonabersat-like Activity)

Objective: To measure the inhibition of gap junction communication in glial cells.

Methodology: Scrape Loading/Dye Transfer (SL/DT) Assay

- Cell Culture: Culture C6 glioma cells or astrocytes in DMEM with 10% FBS until confluent.

- Treatment: Incubate cells with the test compound (0.1 – 100 μ M) for 30 minutes.[2] Include Tonabersat as a positive control.[2]
- Dye Loading: Wash cells with PBS.[2] Add 0.05% Lucifer Yellow (gap junction permeable) and Rhodamine Dextran (impermeable control) in PBS.[2]
- Scraping: Use a scalpel to create a "scrape" cut through the monolayer.[2] This allows the dye to enter ruptured cells.
- Diffusion: Incubate for 5–10 minutes to allow Lucifer Yellow to diffuse into adjacent intact cells via gap junctions.
- Imaging: Fix cells with 4% paraformaldehyde. Image using fluorescence microscopy.[2]
- Quantification: Measure the distance of dye diffusion perpendicular to the scrape line. Reduced diffusion distance indicates gap junction inhibition.[2]

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